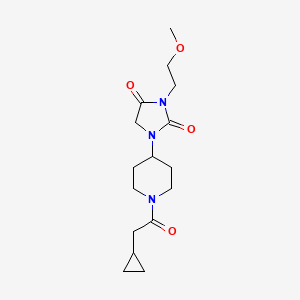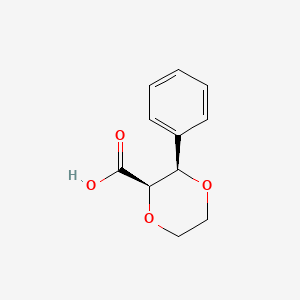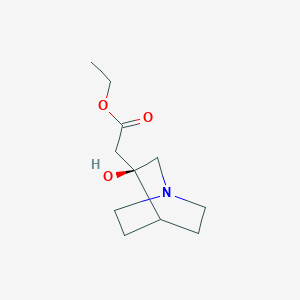![molecular formula C11H8F2N2O B2899700 2-[(3,4-Difluorophenyl)methoxy]pyrazine CAS No. 2197610-24-3](/img/structure/B2899700.png)
2-[(3,4-Difluorophenyl)methoxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3,4-Difluorophenyl)methoxy]pyrazine” is a chemical compound that belongs to the class of methoxypyrazines . Methoxypyrazines are known to produce odors and have been identified as additives in cigarette manufacture . They are also used as defensive chemicals by certain insects .
Synthesis Analysis
The synthesis of pyrazine derivatives, including “2-[(3,4-Difluorophenyl)methoxy]pyrazine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “2-[(3,4-Difluorophenyl)methoxy]pyrazine” includes a pyrazine ring, which is a nitrogen-containing heterocyclic compound . This structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The chemical reactions involving “2-[(3,4-Difluorophenyl)methoxy]pyrazine” could involve the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry c-Met Inhibition
The pyrazine scaffold, which is part of the compound “2-[(3,4-Difluorophenyl)methoxy]pyrazine”, has been noted for its use in medicinal chemistry, particularly in c-Met inhibition. c-Met is a protein that has been implicated in various types of cancer, and inhibitors of this protein can be valuable in cancer therapy .
Medicinal Chemistry GABA A Modulating Activity
Another application in medicinal chemistry is the modulation of GABA A receptors. Compounds with a pyrazine ring have been reported to possess activity that can modulate these receptors, which are pivotal in the central nervous system and can be targeted for treating anxiety, insomnia, and epilepsy .
Fluorescent Probes
Pyrazine derivatives have been utilized as fluorescent probes due to their electronic properties. These probes can be used in biological imaging and diagnostics to track biological processes or the presence of specific molecules .
Structural Units of Polymers
The structural versatility of pyrazine allows it to be incorporated into polymers. These polymers can have varied applications depending on their chemical properties, such as in materials science for creating new types of plastics or fibers .
Synthetic Methodologies for Druglikeness
Pyrazine derivatives are central to novel synthetic methodologies aimed at improving druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion-Toxicology) properties of pharmacologically active compounds. This includes enhancing the solubility, stability, and bioavailability of drugs .
6. Biological Activities Related to Pyrrolopyrazine Scaffold The compound contains a pyrazine ring which is similar to pyrrolopyrazine scaffolds known for a wide range of biological activities. This suggests potential applications in drug discovery where such scaffolds are explored for their therapeutic potentials .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3,4-difluorophenyl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-2-1-8(5-10(9)13)7-16-11-6-14-3-4-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFWZGRFCXQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=NC=CN=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Difluorophenyl)methoxy]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B2899617.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide](/img/structure/B2899620.png)
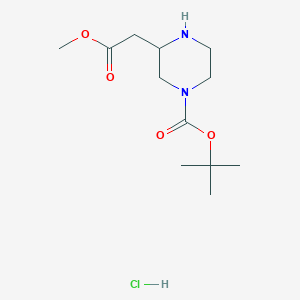
![N-(2-methoxy-5-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
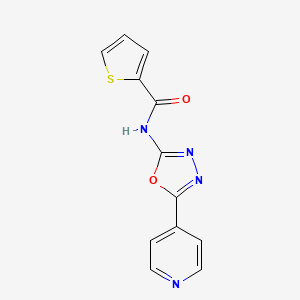
![N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2899627.png)
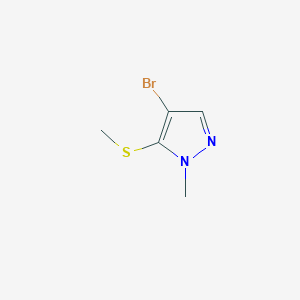
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2899633.png)
